N-[(3-Bromophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine
Description
N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group and a fluorenyl group linked through a methylene bridge to a hydroxylamine moiety
Properties
CAS No. |
62093-57-6 |
|---|---|
Molecular Formula |
C20H14BrNO |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-(9H-fluoren-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C20H14BrNO/c21-17-6-3-5-14(12-17)20(22-23)15-8-9-19-16(11-15)10-13-4-1-2-7-18(13)19/h1-9,11-12,23H,10H2 |
InChI Key |
OBKKOAPBPKGQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=NO)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-bromobenzaldehyde with 9H-fluoren-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, signal transduction, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-Bromophenyl)(9H-fluoren-2-yl)methylidene]hydroxylamine
- **N-[(3-Bromothiophen-2-yl)methylidene]hydroxylamine
- **this compound
Uniqueness
This compound stands out due to its unique combination of a bromophenyl group and a fluorenyl group, which imparts distinct chemical and biological properties
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